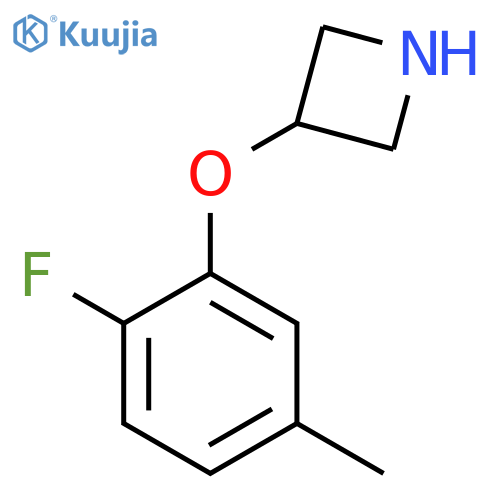Cas no 1332300-80-7 (3-(2-fluoro-5-methylphenoxy)azetidine)

1332300-80-7 structure
商品名:3-(2-fluoro-5-methylphenoxy)azetidine
3-(2-fluoro-5-methylphenoxy)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluoro-5-methylphenoxy)azetidine
- AKOS014185012
- A1-12935
- 1332300-80-7
- SCHEMBL14956151
- EN300-1846433
-
- インチ: 1S/C10H12FNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
- InChIKey: VEKLOIOAQIJBQT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C)C=C1OC1CNC1
計算された属性
- せいみつぶんしりょう: 181.090292168g/mol
- どういたいしつりょう: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(2-fluoro-5-methylphenoxy)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846433-0.1g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-1.0g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1846433-5g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-0.05g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-2.5g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-1g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-10g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-0.5g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1846433-5.0g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1846433-10.0g |
3-(2-fluoro-5-methylphenoxy)azetidine |
1332300-80-7 | 10g |
$4421.0 | 2023-05-26 |
3-(2-fluoro-5-methylphenoxy)azetidine 関連文献
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
1332300-80-7 (3-(2-fluoro-5-methylphenoxy)azetidine) 関連製品
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
